(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline
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Overview
Description
(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline is a complex organic compound characterized by its unique structure, which includes a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction, forming the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Properties
Molecular Formula |
C15H25N3S |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline |
InChI |
InChI=1S/C15H25N3S/c1-3-4-18-9-11(10-19-2)5-12-6-14-13(7-15(12)18)8-16-17-14/h8,11-12,15H,3-7,9-10H2,1-2H3,(H,16,17)/t11?,12-,15-/m1/s1 |
InChI Key |
ASXNINCAPWBRJS-AADWAWOOSA-N |
Isomeric SMILES |
CCCN1CC(C[C@H]2[C@H]1CC3=C(C2)NN=C3)CSC |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)NN=C3)CSC |
Origin of Product |
United States |
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